molecular formula C16H10Cl3NO B3001366 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile CAS No. 344280-36-0

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile

Cat. No. B3001366
CAS RN: 344280-36-0
M. Wt: 338.61
InChI Key: KKEHTMAYPZWVAM-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile is a multi-substituted nitrile with potential interest in various fields of chemistry and pharmacology. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and oxobutanenitrile moieties are frequently investigated for their chemical and biological properties.

Synthesis Analysis

The synthesis of related compounds often involves reactions such as Knoevenagel condensation, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , or reactions with acetonitrile in the presence of sodium hydride, as in the case of 4-phenyl-3-oxobutanenitrile . These methods provide a framework for the potential synthesis of 4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile, which may involve similar condensation reactions or substitutions.

Molecular Structure Analysis

X-ray diffraction studies are a common technique for determining the molecular structure of chlorophenyl-related compounds, as demonstrated in the analysis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate . These studies reveal the geometric parameters and intramolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the stability and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be complex, as seen in the photolysis of 4'-chloro-2-hydroxybiphenyl in acetonitrile aqueous solutions, leading to various processes like dehydrochlorination and intramolecular proton transfer . Similarly, the compound of interest may undergo unique reactions depending on the environmental conditions and the presence of other reactive groups in its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds are often characterized by spectroscopic methods, including IR, NMR, and UV-Vis spectroscopy . These techniques provide insights into the electronic structure, functional groups, and interactions with solvents. The fluorescence properties, as observed in 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile , are also of interest for potential applications in sensing or material science.

Scientific Research Applications

  • Synthesis of Heterocycles :

    • 4-Phenyl-3-oxobutanenitrile derivatives have been used in the synthesis of a variety of polyfunctionally substituted heterocycles, showcasing their versatility as starting materials for chemical synthesis (Khalik, 1997).
    • 3-Oxobutanenitrile derivatives have been employed in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, further emphasizing their importance in heterocyclic chemistry (Han et al., 2015).
  • Spectroscopic and Structural Characterization :

    • DFT and TD-DFT/PCM calculations were used to determine the structural parameters of derivatives, contributing to our understanding of their molecular structure and spectroscopic characterization. This includes analyses like NLO and NBO, essential for understanding the molecular interactions and electronic properties of these compounds (Wazzan et al., 2016).
  • Biological Activity and Antimicrobial Studies :

    • Some derivatives of 4-Phenyl-3-oxobutanenitrile have been synthesized and characterized for their biological activity, including their potential as biologically active scaffolds in medicinal chemistry (Sroor, 2019).
    • Spectroscopic, structural, thermal, and antimicrobial studies of certain derivatives have shown significant activities against various microorganisms, indicating their potential in pharmaceutical applications (Sadeek et al., 2015).
  • Charge Transport and Optoelectronic Properties :

    • The charge transport properties of hydroquinoline derivatives have been explored, indicating their potential in nonlinear optical materials and other electronic applications (Irfan et al., 2020).
  • Synthesis of Polyheterocyclic Compounds :

    • Derivatives of 4-Phenyl-3-oxobutanenitrile have been utilized in the synthesis of novel polyheterocyclic compounds, which exhibit antifungal activity, highlighting their importance in the development of new antifungal agents (Ibrahim et al., 2008).
  • Photovoltaic and Photoelectrochemical Applications :

    • The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied for their applications in organic–inorganic photodiode fabrication, suggesting their use in solar energy conversion and other optoelectronic devices (Zeyada et al., 2016).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3NO/c17-12-6-4-10(5-7-12)15(21)8-11(9-20)13-2-1-3-14(18)16(13)19/h1-7,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEHTMAYPZWVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(2,3-dichlorophenyl)-4-oxobutanenitrile

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